REACTION_CXSMILES
|
[C:1]1([NH:7][C:8]2[CH:14]=[CH:13][C:11](N)=[CH:10][CH:9]=2)[CH:6]=[CH:5]C=CC=1.[Cl-].[In+3].[Cl-].[Cl-]>O>[NH:7]1[C:8]2[C:9](=[CH:10][CH:11]=[CH:13][CH:14]=2)[CH2:5][CH2:6][CH2:1]1 |f:1.2.3.4|
|
Name
|
|
Quantity
|
2 mmol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NC1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
0.3 (± 0.1) mmol
|
Type
|
reactant
|
Smiles
|
[Cl-].[In+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 10 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the completion of the reaction
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with diethyl ether (3×20 ml)
|
Type
|
CUSTOM
|
Details
|
Removal of solvent and flash column chromatography on silica gel
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
N1CCCC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |